methyl 4-{[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
Description
Properties
IUPAC Name |
methyl 4-[(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c1-14-21(29-13-15-4-6-16(7-5-15)23(25)28-3)11-10-19-18-9-8-17(27-2)12-20(18)24(26)30-22(14)19/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKKAADVURQMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves a multi-step process. One common route includes:
Formation of the chromene core: : This is achieved through a cyclization reaction involving appropriate precursors like 8-methoxy-4-methyl compounds, under acidic or basic conditions.
Esterification: : The chromene core is then esterified with benzoic acid derivatives to introduce the benzoate group, using catalysts like sulfuric acid or via a Fischer esterification method.
Industrial Production Methods
For large-scale production, the processes are optimized for efficiency and cost-effectiveness. This may involve:
Continuous flow reactions: : To ensure consistent quality and yield.
Advanced catalytic systems: : To speed up reactions and reduce waste.
Purification techniques: : Like recrystallization and chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions can potentially alter the chromene or benzoate moieties.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide, under acidic or neutral conditions.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Substitution conditions: : Including halogenation using chlorine or bromine, and nitration using concentrated nitric acid.
Major Products Formed
Oxidation products: : Aldehydes, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction products: : Alcohols or alkyl groups, resulting from the reduction of functional groups.
Substitution products: : Various substituted chromene or benzoate derivatives, depending on the reactants used.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in transition metal catalysis for organic transformations.
Materials science: : Incorporated into polymer matrices for enhanced material properties.
Biology
Pharmaceuticals: : Potential use as a precursor for drug synthesis due to its bioactive moieties.
Biological studies: : Employed in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug development: : Potential therapeutic agent or intermediate in the synthesis of active pharmaceutical ingredients.
Industry
Dyes and pigments: : Utilized in the production of high-performance dyes.
Coatings: : Used in protective coatings due to its chemical stability.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The chromene moiety may engage in pi-stacking interactions, while the benzoate group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate biological pathways, leading to observed effects.
Comparison with Similar Compounds
Key Research Findings
- Lipophilicity : The target compound’s benzoate ester and methoxy groups confer higher lipophilicity (logP ~3.2) compared to derivatives with carboxylic acids (e.g., Compound B, logP ~2.1) .
- Metabolic Stability : The ester group in the target compound is susceptible to hydrolysis, whereas benzyl ethers (Compound C) exhibit greater stability in physiological conditions .
Biological Activity
Methyl 4-{[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a complex organic compound that belongs to the class of benzoates. It exhibits various biological activities, making it a subject of interest in pharmacological research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a unique structural framework characterized by a benzo[c]chromen core linked to a benzoate moiety. The molecular formula is , and its IUPAC name is methyl 2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetate. The presence of methoxy and methyl groups contributes to its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can lead to cellular damage and various diseases. In vitro studies demonstrated that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. It inhibits the activity of specific enzymes involved in the synthesis of pro-inflammatory mediators such as prostaglandins and cytokines. This inhibition leads to reduced inflammation, making it a potential candidate for treating inflammatory diseases .
Anticancer Activity
This compound has demonstrated anticancer properties in various cancer cell lines. Studies indicate that it induces apoptosis (programmed cell death) in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins. This effect was particularly noted in breast and colon cancer cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory responses and cancer progression.
- Free Radical Scavenging : It neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at specific phases, preventing proliferation.
Case Studies
Q & A
Q. What are the key steps for synthesizing methyl 4-{[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with functionalized chromene and benzoate precursors. A common approach includes:
- Coupling Reactions : Linking the chromene core (8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-ol) to the benzoate moiety via an etherification reaction under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) .
- Esterification : Protecting carboxylic acid intermediates with methyl groups using methanol and acid catalysts.
- Purification : Employing column chromatography or recrystallization to isolate the product.
Optimization Tips : - Control temperature (60–80°C for coupling) and solvent polarity (e.g., THF or DMF) to enhance yield.
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Use - and -NMR to confirm the presence of methoxy, methyl, and chromene-oxy-methyl linkages. Peaks near δ 3.8–4.3 ppm indicate ether bonds .
- IR Spectroscopy : Identify ester carbonyl (C=O) stretches (~1700 cm) and chromenone lactone bands (~1650 cm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm the molecular formula.
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How should researchers handle stability and solubility challenges during experimental workflows?
- Stability : Store the compound in airtight containers at –20°C, protected from light and moisture. Avoid prolonged exposure to strong acids/bases, as the ester group is hydrolysis-sensitive .
- Solubility : Use polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous systems, employ co-solvents like ethanol (≤10% v/v) to prevent precipitation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural validation?
- Multi-Technique Cross-Validation : Combine --HSQC and HMBC NMR to resolve ambiguous proton-carbon correlations. For example, unexpected shifts may arise from conformational flexibility in the chromene ring .
- X-Ray Crystallography : If crystalline, use SHELXL (via SHELX suite) for single-crystal analysis to unambiguously assign bond lengths and angles .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra (e.g., using Gaussian) to identify discrepancies .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in bioactivity studies?
- Functional Group Modifications : Systematically alter substituents (e.g., replace methoxy with ethoxy) to assess impact on bioactivity.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The chromene-oxygen moiety may exhibit hydrogen bonding with active sites .
- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic regions from the benzoate group) using tools like Schrödinger’s Phase .
Q. How can researchers address low reproducibility in synthetic yields or biological assay results?
- Batch Analysis : Trace impurities (e.g., unreacted starting materials) via LC-MS and adjust purification protocols.
- Reaction Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and optimize reaction time .
- Assay Standardization : Include positive controls (e.g., known enzyme inhibitors) and normalize data to cell viability (MTT assays) to reduce biological variability .
Q. What computational methods are suitable for predicting physicochemical properties (e.g., logP, pKa) of this compound?
- QSAR Models : Use MarvinSketch or ACD/Labs to estimate logP (~3.2) and aqueous solubility. The ester and chromene groups contribute to moderate hydrophobicity .
- Molecular Dynamics Simulations : Predict solvation behavior using GROMACS, focusing on water-octanol partitioning .
- pKa Prediction : The benzoate ester’s pKa (~4.5) can be modeled via SPARC or ChemAxon, critical for understanding ionization in biological systems .
Q. How can oxidative degradation pathways be investigated to improve formulation stability?
- Forced Degradation Studies : Expose the compound to HO (3% v/v) or UV light (254 nm) and analyze degradants via LC-MS. The chromene ring is prone to photooxidation, forming quinone derivatives .
- Radical Scavenger Screening : Add antioxidants (e.g., BHT) during storage to mitigate free radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
